molecular formula C20H17N3O3S B2620485 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 476281-68-2

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2620485
CAS No.: 476281-68-2
M. Wt: 379.43
InChI Key: VHPPKXMSYRCKKB-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic benzamide derivative designed for advanced pharmacological and biochemical research. This compound features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities, and a succinimide moiety, which is a common pharmacophore in various bioactive molecules. The strategic incorporation of these fragments makes it a compelling candidate for investigating new therapeutic pathways, particularly in neuroscience and oncology. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a tool compound for probing biological targets. Its structure suggests potential for application in high-throughput screening campaigns to identify and characterize novel inhibitors for enzyme targets such as kinases or proteases. The presence of the 2,5-dioxopyrrolidin-1-yl (succinimide) group is often associated with compounds that modulate cellular signaling pathways, and it may serve as an electrophilic warhead for covalent binding studies, allowing for the investigation of irreversible inhibition mechanisms. Furthermore, benzothiazole derivatives have been extensively studied for their central nervous system activity, positioning this compound for exploratory research in areas like epilepsy and neurodegenerative diseases . This product is intended for research use only by trained professionals and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-11-9-12(2)18-15(10-11)27-20(21-18)22-19(26)13-3-5-14(6-4-13)23-16(24)7-8-17(23)25/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPPKXMSYRCKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antitumor and antimicrobial agent, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O3SC_{21}H_{18}N_{2}O_{3}S. The structure includes a benzothiazole moiety and a pyrrolidine derivative, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC21H18N2O3S
Molar Mass378.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • IC50 Values : The compound demonstrated an IC50 of approximately 9.48 µM against HCC827 cells in a 3D culture assay, indicating potent activity compared to other compounds in the same class .

The mechanism by which this compound exerts its antitumor effects is believed to involve the following pathways:

  • Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle regulators, leading to apoptosis in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger oxidative stress in cancer cells, promoting cell death.
  • Interaction with DNA : It has been suggested that benzothiazole derivatives can bind to DNA, disrupting replication and transcription processes.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In particular:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were recorded at 6.12 µM for S. aureus and 25 µM for E. coli, indicating moderate antimicrobial activity .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Antitumor Activity :
    • Objective : To evaluate the anticancer potential of various benzothiazole derivatives.
    • Findings : Compounds similar to this compound showed enhanced antiproliferative activity in 2D assays compared to 3D assays .
  • Study on Antimicrobial Effects :
    • Objective : To assess the antibacterial properties of synthesized benzothiazole compounds.
    • Findings : The presence of specific substituents on the benzothiazole ring significantly influenced antimicrobial activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Key Observations

  • Substituent Effects on Benzothiazole Core: Methyl groups (4,6-dimethyl in target compound) likely optimize steric hindrance and lipophilicity, balancing cell permeability and target engagement compared to bulkier substituents like ethyl or fluorine () . Fluorine atoms () could enhance metabolic stability but reduce cell permeability due to electronegativity.
  • Benzamide Modifications :

    • The 2,5-dioxopyrrolidinyl group is conserved across compounds, suggesting its role as a key pharmacophore for activity.
    • MPPB () replaces the benzothiazole with a dimethylpyrrole, demonstrating that even core heterocycle changes can retain or enhance bioactivity (e.g., 1.4-fold increase in antibody titer) .

Methodological Considerations

  • The Litchfield-Wilcoxon method () provides a framework for evaluating dose-effect relationships, which could be applied to compare the potency and efficacy of these compounds .

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